molecular formula C9H8N2O4 B1521891 3-[3-(Furan-3-yl)-1,2,4-oxadiazol-5-yl]propanoic acid CAS No. 1333951-08-8

3-[3-(Furan-3-yl)-1,2,4-oxadiazol-5-yl]propanoic acid

Cat. No. B1521891
CAS RN: 1333951-08-8
M. Wt: 208.17 g/mol
InChI Key: SDHOVKREXIVDMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-[3-(Furan-3-yl)-1,2,4-oxadiazol-5-yl]propanoic acid”, also known as FPOP, is a chemical compound that has become widely used in scientific research due to its unique properties and functionality. It has a molecular weight of 208.17 g/mol .


Molecular Structure Analysis

The IUPAC name of this compound is “3-[3-(3-furyl)-1,2,4-oxadiazol-5-yl]propanoic acid”. The InChI code is "1S/C9H8N2O4/c12-8(13)2-1-7-10-9(11-15-7)6-3-4-14-5-6/h3-5H,1-2H2,(H,12,13)" .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . The search results do not provide further information on the physical and chemical properties of this compound.

Scientific Research Applications

Chemical Synthesis and Structural Analysis

The chemical structure and synthesis of compounds related to 3-[3-(Furan-3-yl)-1,2,4-oxadiazol-5-yl]propanoic acid have been explored, with studies detailing the synthesis from furan-2-carboxylic acid hydrazide and further derivatization into Mannich bases and methyl derivatives. These studies confirm the structures through elemental analyses, IR, and 1H-NMR spectra, highlighting the compound's relevance in developing novel heterocyclic compounds with potential applications in medicinal chemistry and materials science (Koparır, Çetin, & Cansiz, 2005).

Energetic Material Development

Research has delved into the creation of insensitive energetic materials using structures incorporating the 1,2,4-oxadiazol-3-yl moiety. These materials are synthesized to have moderate thermal stabilities and exhibit significant insensitivity towards impact and friction, suggesting their potential in safe, high-performance energetic materials for military and industrial applications (Yu et al., 2017).

Biological Activity and Drug Development

A notable study on the synthesis and screening of benzofuran-oxadiazole molecules for tyrosinase inhibition activity has presented furan-oxadiazole hybrids as promising candidates for therapeutic applications. These compounds have shown significant activity in micromolar ranges, potentially serving as lead compounds for the development of skin whitening agents and anticancer drugs targeting malignant melanoma with minimal side effects (Irfan et al., 2022).

Antifungal and Antibacterial Properties

A new furan derivative isolated from an endophytic Aspergillus tubingensis demonstrated potent antifungal activity against Fusarium graminearum and medium antibacterial activity against Streptococcus lactis. This study underlines the potential of furan derivatives in the development of new antimicrobial agents (Yang et al., 2018).

Safety and Hazards

The safety information provided includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Mechanism of Action

properties

IUPAC Name

3-[3-(furan-3-yl)-1,2,4-oxadiazol-5-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O4/c12-8(13)2-1-7-10-9(11-15-7)6-3-4-14-5-6/h3-5H,1-2H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDHOVKREXIVDMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC=C1C2=NOC(=N2)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[3-(Furan-3-yl)-1,2,4-oxadiazol-5-yl]propanoic acid
Reactant of Route 2
Reactant of Route 2
3-[3-(Furan-3-yl)-1,2,4-oxadiazol-5-yl]propanoic acid
Reactant of Route 3
Reactant of Route 3
3-[3-(Furan-3-yl)-1,2,4-oxadiazol-5-yl]propanoic acid
Reactant of Route 4
Reactant of Route 4
3-[3-(Furan-3-yl)-1,2,4-oxadiazol-5-yl]propanoic acid
Reactant of Route 5
Reactant of Route 5
3-[3-(Furan-3-yl)-1,2,4-oxadiazol-5-yl]propanoic acid
Reactant of Route 6
3-[3-(Furan-3-yl)-1,2,4-oxadiazol-5-yl]propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.